molecular formula C24H21N3OS B5203056 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide

Cat. No. B5203056
M. Wt: 399.5 g/mol
InChI Key: PMRBBDQFJNRIDT-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide, also known as DPIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPIT belongs to the class of imidazole-based compounds that exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In cancer cells, 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the survival signaling pathways.
Biochemical and Physiological Effects:
2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide has been shown to exhibit various biochemical and physiological effects in in vitro and in vivo studies. In vitro studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide also inhibits the activity of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. In vivo studies have shown that 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) and lipid peroxidation products in animal models of oxidative stress. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide has also been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide is also relatively easy to synthesize and has a moderate yield. However, one of the limitations of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide is its poor solubility in water, which makes it difficult to administer in vivo. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide also exhibits low bioavailability, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide. One of the areas of research is to improve the solubility and bioavailability of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide by developing novel drug delivery systems. Another area of research is to investigate the mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide in more detail, particularly its effects on the signaling pathways involved in inflammation, oxidative stress, and cancer. Further studies are also needed to evaluate the safety and efficacy of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide in animal models and clinical trials. Finally, the potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide as a lead compound for the development of new drugs with improved therapeutic efficacy and safety profiles should be explored.

Synthesis Methods

The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide involves the reaction of 4,5-diphenylimidazole-2-thiol with N-methyl-N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide by heating the reaction mixture. The yield of 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide obtained by this method is reported to be around 60%.

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. 2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide has also been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-27(20-15-9-4-10-16-20)21(28)17-29-24-25-22(18-11-5-2-6-12-18)23(26-24)19-13-7-3-8-14-19/h2-16H,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBBDQFJNRIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide

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